

Section 1: Biphenyl-4-yl-hydrazine hydrochloride (CAS: 2217-77-8)

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Compound of Interest

Compound Name: *Biphenyl-4-YL-hydrazine*

Cat. No.: *B1267095*

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Biphenyl-4-yl-hydrazine hydrochloride is a chemical compound used in organic synthesis and medicinal chemistry. It serves as a building block in the creation of various pharmaceuticals and agrochemicals^[3].

Physicochemical Properties

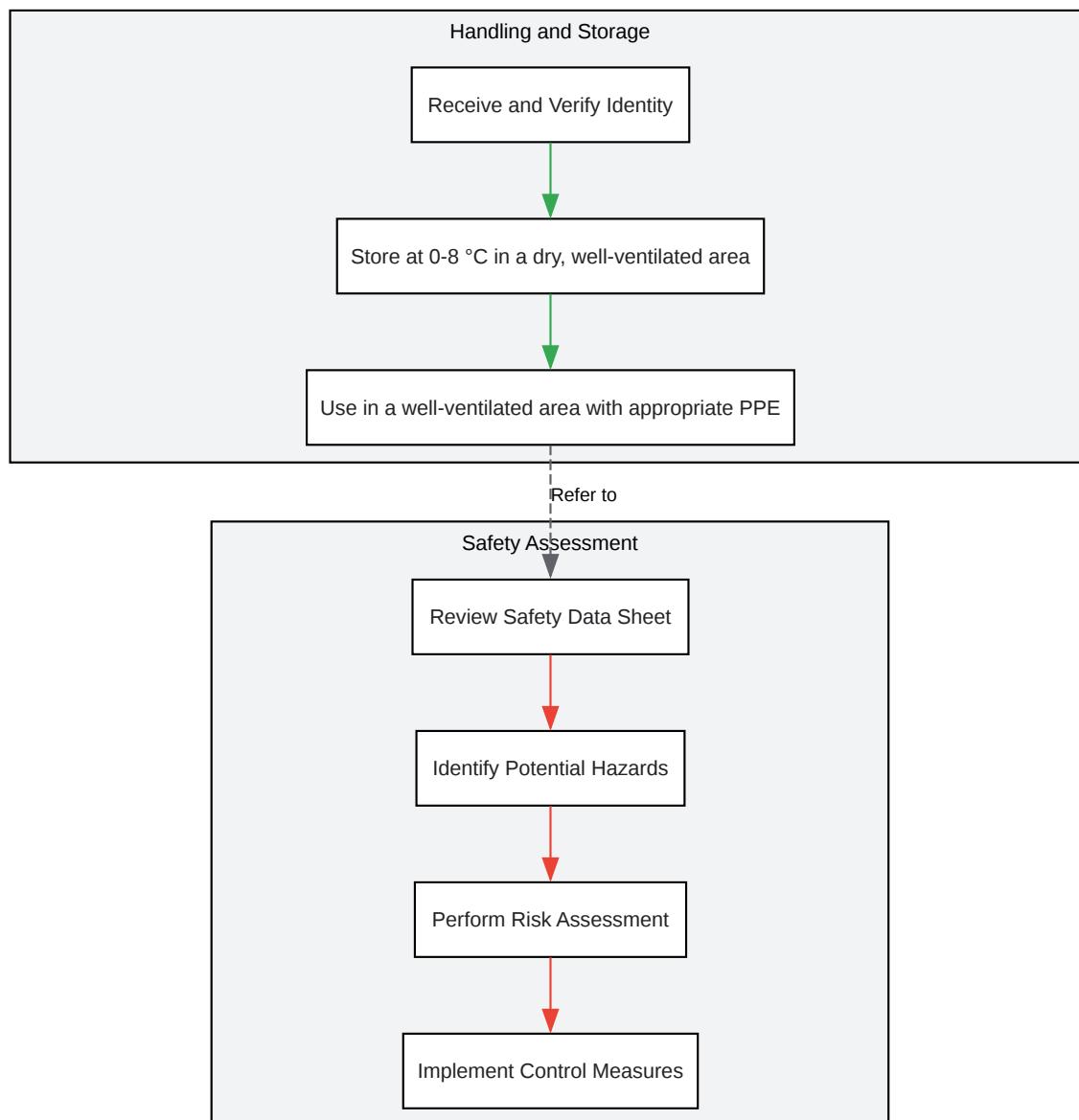
A summary of the key physicochemical properties of **Biphenyl-4-yl-hydrazine** hydrochloride is presented below.

Property	Value	Reference
CAS Number	2217-77-8	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₂ N ₂ ·HCl	[1] [3]
Molecular Weight	220.70 g/mol	[1] [3]
Appearance	Off-white or beige solid	[3]
Melting Point	136-137 °C	[2]
Purity	≥ 95% (NMR)	[3]
Storage Conditions	Store at 0-8 °C	[3]

Hazards and Safety Information

This substance is intended for research use only and is not for diagnostic or therapeutic use[\[1\]](#). While specific hazard statements are not readily available in the initial search results, general laboratory safety precautions should be followed.

A logical workflow for handling and safety assessment of **Biphenyl-4-yl-hydrazine hydrochloride** is outlined in the diagram below.



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Workflow for Safe Handling and Assessment

Experimental Applications

Biphenyl-4-yl-hydrazine hydrochloride is a versatile reagent in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds. It is also utilized in pharmaceutical development as a key intermediate in the synthesis of potential anti-cancer agents due to its ability to interact with biological targets[3].

Section 2: 2-(2,3-dimethylanilino)benzoic acid

This compound is an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Mefenamic acid. Mefenamic acid's CAS number is 61-68-7[4]. The impurity itself is also known as N-(2,3-dimethylphenyl)anthranilic acid[4].

Physicochemical Properties

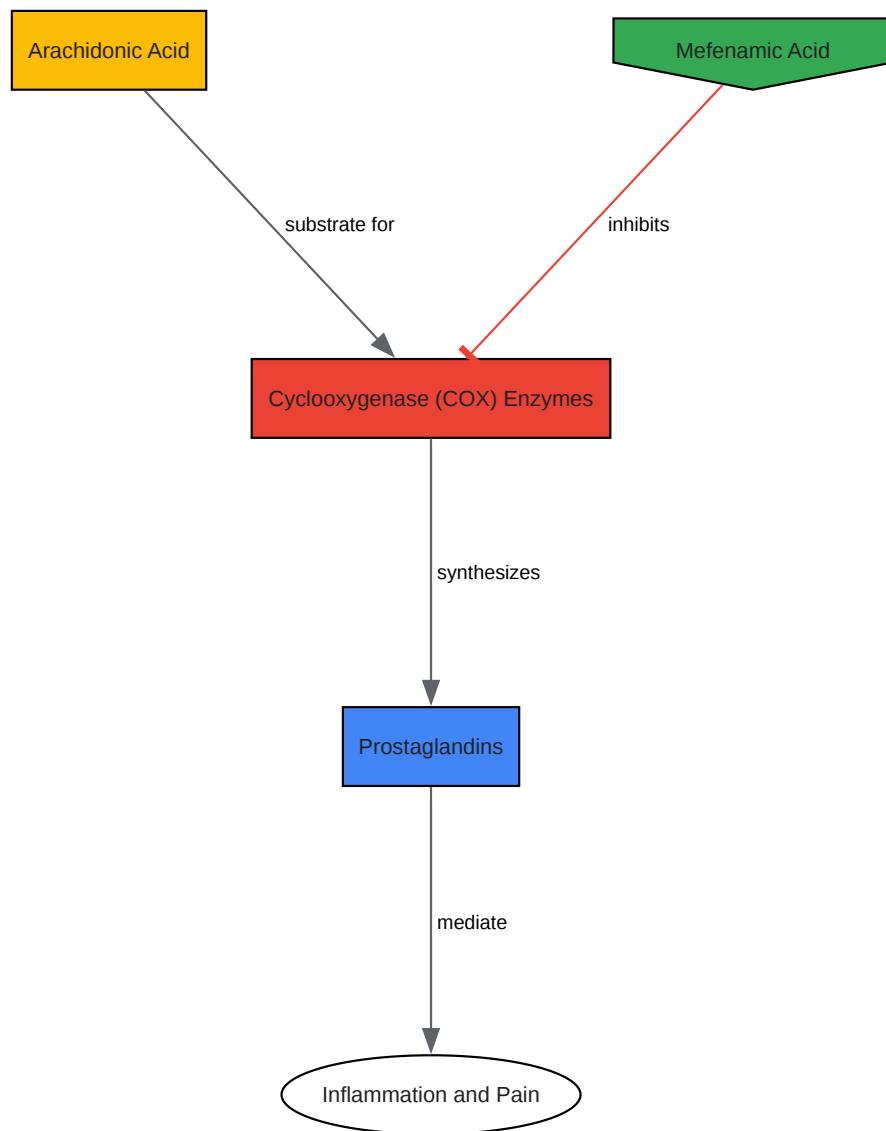
The table below summarizes the physicochemical properties of 2-(2,3-dimethylanilino)benzoic acid.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₅ NO ₂	[4]
Molecular Weight	241.29 g/mol	[4][5]
Boiling Point	398.8 °C at 760 mmHg	[4]
Density	1.203 g/cm ³	[4]
Flash Point	195 °C	[4]
Refractive Index	1.639	[4]

Hazards and Safety Information

As a research chemical, proper safety protocols should be followed when handling this compound. This includes using appropriate personal protective equipment (PPE), working in a well-ventilated area, and storing it securely away from incompatible materials[4].

The parent compound, Mefenamic acid, is an inhibitor of cyclooxygenase (COX) enzymes[5]. The potential biological impact of the 2-(2,3-dimethylanilino)benzoic acid impurity would likely be related to this mechanism.



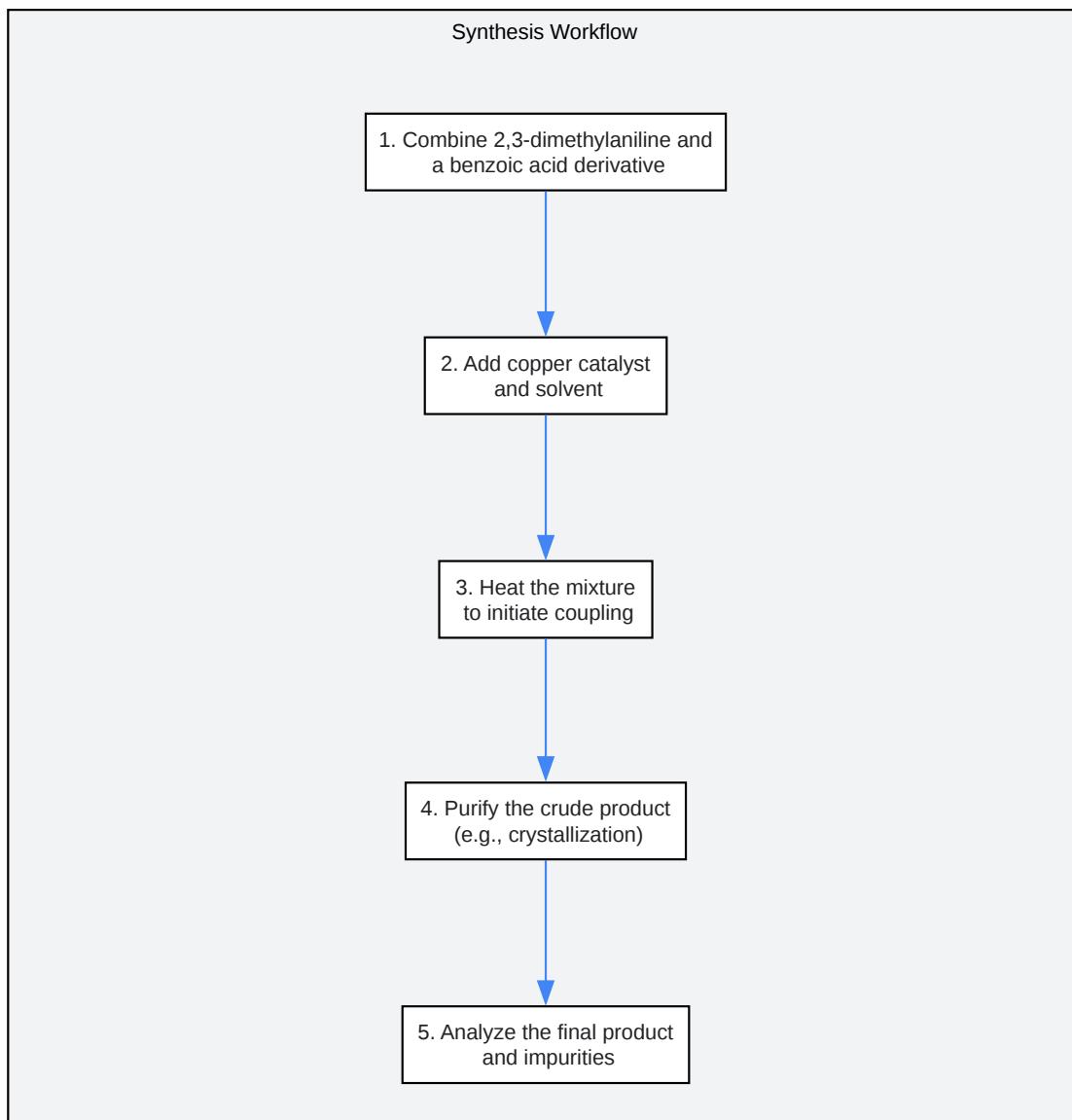
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Mefenamic Acid's Mechanism of Action

Experimental Protocols: Synthesis

The synthesis of Mefenamic acid, and consequently its impurities, often involves the coupling of 2,3-dimethylaniline and a benzoic acid derivative. One described method involves the reaction of 0-chlorobenzoic acid and 2,3-dimethylaniline using a copper catalyst in a solvent like DMF[6].

A general workflow for a typical synthesis is presented below.



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